molecular formula C13H24ClNO B2490325 3-(1-Aminopropyl)-1-adamantanol hydrochloride CAS No. 185378-81-8

3-(1-Aminopropyl)-1-adamantanol hydrochloride

Cat. No.: B2490325
CAS No.: 185378-81-8
M. Wt: 245.79
InChI Key: RHYDWWORMNUPCI-UHFFFAOYSA-N
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Description

3-(1-Aminopropyl)-1-adamantanol hydrochloride is a chemical compound that features a unique adamantane structure with an aminopropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropyl)-1-adamantanol hydrochloride typically involves the reaction of 1-adamantanol with 1-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropyl)-1-adamantanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of adamantanone or adamantanoic acid.

    Reduction: Formation of various reduced derivatives with different functional groups.

    Substitution: Formation of substituted adamantane derivatives with different alkyl or acyl groups.

Scientific Research Applications

3-(1-Aminopropyl)-1-adamantanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral or anticancer agents.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropyl)-1-adamantanol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine hydrochloride: Similar structure but lacks the hydroxyl group.

    1-Adamantanol: Similar structure but lacks the aminopropyl group.

    3-(1-Aminopropyl)-1-adamantane: Similar structure but lacks the hydroxyl group.

Uniqueness

3-(1-Aminopropyl)-1-adamantanol hydrochloride is unique due to the presence of both the aminopropyl and hydroxyl groups on the adamantane structure. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1-aminopropyl)adamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c1-2-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12;/h9-11,15H,2-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDWWORMNUPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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